molecular formula C7H4BrF3 B131743 2,3,6-Trifluorobenzyl bromide CAS No. 151412-02-1

2,3,6-Trifluorobenzyl bromide

Cat. No. B131743
CAS RN: 151412-02-1
M. Wt: 225.01 g/mol
InChI Key: JPBWEVKHPSNBCE-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzyl bromide (TFB) is a chemical compound belonging to the class of organobromine compounds. It is an organic compound with the molecular formula C7H4BrF3, and is a colorless liquid at room temperature. TFB is used mainly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the production of perfumes, dyes, and other organic compounds.

Scientific Research Applications

Chemical Derivatization and Analysis

2,3,6-Trifluorobenzyl bromide is noted for its role as a derivatization agent in analytical chemistry, especially in chromatography and mass spectrometry. It's valued for forming derivatives that are neutral, soluble in most organic solvents, thermally stable, volatile, and exhibit strong electron-capturing and ultraviolet light-absorbing properties. This makes it ideal for the highly sensitive analysis of various substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva (Tsikas, 2017).

Catalytic Asymmetric Synthesis

The molecule plays a critical role in the catalytic asymmetric synthesis of organic compounds. Specifically, it has been used in the synthesis of the central tryptophan residue of Celogentin C, showcasing its utility in the formation of complex natural products. This process involves using a chiral phase-transfer catalyst containing an electron-deficient trifluorobenzyl moiety, highlighting the compound's significance in facilitating key transformations in organic synthesis (Castle & Srikanth, 2003).

Photochemistry and Reactivity Studies

This compound is also a subject of interest in the study of photochemistry and solvolytic reactivity. Research into benzyl compounds with different leaving groups, including bromides, has provided valuable insights into the formation and reactivity of intermediary compounds during photochemical processes, broadening the understanding of reaction mechanisms and dynamics in organic chemistry (DeCosta et al., 2000).

Safety and Hazards

2,3,6-Trifluorobenzyl bromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Mode of Action

As a benzyl bromide, 2,3,6-Trifluorobenzyl bromide likely acts as an alkylating agent. Alkylating agents can donate an alkyl group to its target. This can result in the modification of the target molecule, potentially altering its function or activity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of the modifications it induces . As an alkylating agent, it could potentially alter the function or activity of its targets, leading to various downstream effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, it is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

properties

IUPAC Name

2-(bromomethyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWEVKHPSNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333882
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151412-02-1
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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